molecular formula C8H17N B1438261 N-(Cyclopropylmethyl)-2-butanamine CAS No. 1019553-92-4

N-(Cyclopropylmethyl)-2-butanamine

Cat. No. B1438261
CAS RN: 1019553-92-4
M. Wt: 127.23 g/mol
InChI Key: RHSXPSUUWHRARR-UHFFFAOYSA-N
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Description

“N-(Cyclopropylmethyl)-2-butanamine” is a compound that contains a cyclopropyl group, a butyl group, and an amine group . The cyclopropyl group is a three-membered ring, which is known for its high ring strain and unique bonding properties . The butyl group is a four-carbon alkyl group, and the amine group contains a nitrogen atom, which can participate in various chemical reactions .


Synthesis Analysis

The synthesis of cyclopropane-containing compounds often involves transition-metal catalysis . For example, a cobalt-catalyzed cyclopropanation of phenyl vinyl sulfide has been used to afford cyclopropane scaffolds on a multigram scale . Divergent, orthogonal derivatization can be achieved through hydrolysis, reduction, amidation, and oxidation reactions, as well as sulfoxide–magnesium exchange/functionalization .


Molecular Structure Analysis

The molecular structure of a compound like “this compound” would likely involve a three-membered cyclopropane ring, a four-carbon butyl chain, and an amine group . The unique bonding and structural properties of cyclopropane render it more easily functionalized in transition-metal-catalyzed cross-couplings than other C (sp3) substrates .


Chemical Reactions Analysis

Cyclopropane-containing compounds can participate in a variety of chemical reactions . For instance, they can undergo transition-metal-catalyzed C–C bond formation reactions . The cyclopropane coupling partner can participate in polar cross-coupling reactions either as a nucleophile (organometallic reagents) or as an electrophile (cyclopropyl halides) .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “this compound” would depend on its specific chemical structure . For example, its molecular weight, solubility, and reactivity would be influenced by the presence of the cyclopropyl group, the butyl group, and the amine group .

Scientific Research Applications

Synthesis and Kinetic Studies

The study by Rasdi, Phan, and Harvey (2013) utilized a mesoscale oscillatory baffled reactor to rapidly determine reaction orders and rate constants of an imine synthesis reaction, showcasing the efficiency and reduced reagent use in process development. This approach could be relevant for synthesizing compounds like N-(Cyclopropylmethyl)-2-butanamine, highlighting the potential for efficient production methods in research applications (Rasdi, Phan, & Harvey, 2013).

Analytical Profiles in Biological Matrices

De Paoli, Brandt, Wallach, Archer, and Pounder (2013) characterized psychoactive arylcyclohexylamines, providing a foundation for analytical methods that could be applied to study compounds like this compound in biological samples. This is crucial for understanding the pharmacokinetics and distribution of research chemicals in vivo (De Paoli et al., 2013).

Fluorinated Cyclopropane Derivatives

Haufe, Rosen, Meyer, Fröhlich, and Rissanen (2002) discussed the synthesis and structural features of monofluorinated cyclopropanecarboxylates, which bear structural similarities to this compound. Their work on the synthesis of carboxamides and analogues of tranylcypromine, an antidepressant, showcases the potential medicinal chemistry applications of such structures (Haufe et al., 2002).

CCR2 Antagonists

Butora, Morriello, Kothandaraman, Guiadeen, Pasternak, Parsons, Maccoss, Vicario, Cascieri, and Yang (2006) explored the design of CCR2 receptor antagonists with cyclopropylmethyl groups, similar to this compound. Their work highlights the potential of such compounds in therapeutic applications, particularly in modulating chemokine receptors (Butora et al., 2006).

Neuroprotective Effects

Hicks, Ward, and O'Neill (2000) investigated the neuroprotective effects of LY042826 and LY393615, compounds that might share mechanistic pathways with this compound. Their findings provide a basis for exploring the neuroprotective potential of structurally related compounds in cerebral ischemia models (Hicks, Ward, & O'Neill, 2000).

Mechanism of Action

Target of Action

It’s known that the structure and activity of a compound are closely related . For instance, a cyclopropyl group is optimal at position 1 of a molecule for biological activity .

Mode of Action

It’s known that cyclopropyl groups can act as a very good π-electron donor . This suggests that N-(Cyclopropylmethyl)-2-butanamine might interact with its targets through electron donation, potentially leading to changes in the targets’ activity.

Biochemical Pathways

It’s known that metabolites, which are products and intermediate molecules of metabolic pathways, can be affected by various factors, including the properties of the molecules involved . Therefore, this compound could potentially affect various biochemical pathways and their downstream effects.

Pharmacokinetics

It’s known that these properties are strongly influenced by physicochemical parameters . For instance, aqueous solubility is a prerequisite for absorption, and a balance of physicochemical properties is required for optimal absorption .

Result of Action

It’s known that the sigma electron cloud of a cyclopropyl methyl carbocation expands outwardly due to angle strain, which could potentially stabilize the carbocation . This suggests that this compound might have similar stabilizing effects at the molecular level.

Action Environment

It’s known that environmental factors can shape gene expression and subsequent health outcomes through mechanisms such as dna methylation . Therefore, environmental factors could potentially influence the action of this compound.

Safety and Hazards

The safety and hazards associated with a compound like “N-(Cyclopropylmethyl)-2-butanamine” would depend on its specific chemical structure and how it is used . For example, some cyclopropane-containing compounds are known to be carcinogenic . Proper handling and disposal procedures should be followed to minimize exposure and potential harm .

Future Directions

The future directions in the study and use of a compound like “N-(Cyclopropylmethyl)-2-butanamine” could involve further exploration of its synthesis, reactivity, and potential applications . For example, new synthetic strategies and methods could enable chemical space to be probed more effectively by enriching current lead-like and fragment compound libraries with compounds that can present new design elements and novel bond vectors .

properties

IUPAC Name

N-(cyclopropylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-3-7(2)9-6-8-4-5-8/h7-9H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHSXPSUUWHRARR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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